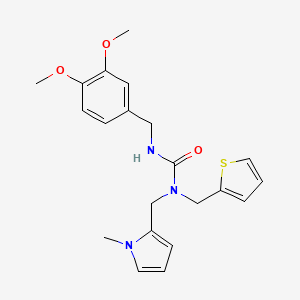
3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea, identified by its CAS number 1251634-63-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O3S, with a molecular weight of 399.5 g/mol. The structure includes a thiophene ring and a pyrrole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251634-63-5 |
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrrole structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have shown significant antibacterial activity against various strains of bacteria . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural components suggest potential efficacy against bacterial infections.
Anti-inflammatory Properties
The anti-inflammatory activity of related compounds has been documented. Pyrrole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties . The structural features of this compound could enhance its interaction with inflammatory pathways.
Anticancer Potential
Preliminary studies on related thioamide and urea derivatives indicate promising anticancer activity. For example, certain urea compounds have shown antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific compound's potential as an anticancer agent remains to be explored in detail.
Synthesis and Evaluation
A study synthesized various urea derivatives and evaluated their biological activities, highlighting the importance of substituent groups on their efficacy . Although the specific compound was not the primary focus, the findings provide insights into how modifications can enhance biological activity.
In Vitro Studies
In vitro assays on related compounds have shown varying degrees of cytotoxicity and growth inhibition against cancer cell lines. For instance, some thioamide derivatives exhibited IC50 values in the low micromolar range against human cancer cells . Future research should include direct testing of this compound in similar assays to establish its profile.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-23-10-4-6-17(23)14-24(15-18-7-5-11-28-18)21(25)22-13-16-8-9-19(26-2)20(12-16)27-3/h4-12H,13-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENVSJPQJYQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














